Trideca-1,3-dien-1-OL
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Overview
Description
Trideca-1,3-dien-1-OL is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The presence of the hydroxyl group makes it an alcohol, adding to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trideca-1,3-dien-1-OL can be achieved through several methods. One common approach involves the cross-cyclomagnesiation of dienes. For instance, the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a titanium catalyst (Cp2TiCl2) has been reported . This method provides a stereoselective synthesis of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trideca-1,3-dien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds, converting the diene into an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tridecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trideca-1,3-dien-1-OL has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trideca-1,3-dien-1-OL involves its interaction with various molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trideca-4E,7Z-dien-1-yl acetate: A component of the sex pheromone of the potato moth Phthorimaea opercucella.
Spiro[5.7]trideca-1,4-dien-3-one: Another diene compound with different functional groups and reactivity.
Uniqueness
Trideca-1,3-dien-1-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
61215-69-8 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
trideca-1,3-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h10-14H,2-9H2,1H3 |
InChI Key |
MVWVOTHFAJNPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CO |
Origin of Product |
United States |
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